B1577725 Brevinin-2-RA18 peptide precursor

Brevinin-2-RA18 peptide precursor

Cat. No.: B1577725
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-2-RA18 peptide precursor is a molecule of interest in antimicrobial and biomedical research. Upon processing, it yields the mature Brevinin-2RA peptide, which belongs to the Brevinin-2 family of host-defense peptides first isolated from frog skin . These peptides are a key component of innate immunity and are characterized by their cationic (positively charged) and amphipathic nature, allowing them to interact with and disrupt microbial membranes . The primary mechanism of action for Brevinin-2 peptides is believed to be through carpet-like or toroidal-pore models, where peptides aggregate on the bacterial membrane surface, leading to its disintegration and cell death . This mechanism offers a potential advantage in combating multi-drug resistant bacteria, as it presents a high barrier to the development of resistance . Beyond their potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria , some Brevinin-2 peptides exhibit promising therapeutic properties. These include anti-cancer activity, with certain analogs showing a therapeutic window that can be better than widely-used chemotherapeutics like doxorubicin by selectively targeting cancer cells through mechanisms involving the lysosomal-mitochondrial death pathway . Furthermore, members of this family have demonstrated immunomodulatory functions, such as neutralizing LPS and suppressing the release of pro-inflammatory cytokines like TNF-α and IL-6 , as well as the ability to stimulate insulin release, indicating potential applications in metabolic disease research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

FLDTLKNMAINAAKGAGVSVLNALSCKLDKSC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Brevinin-2-RA18 exhibits significant antimicrobial properties against a variety of pathogenic microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

  • Mechanism of Action : The antimicrobial action is primarily attributed to the peptide's ability to disrupt bacterial cell membranes. The amphipathic nature of brevinin-2-RA18 allows it to interact with lipid bilayers, leading to membrane permeabilization and cell lysis .
  • Comparative Efficacy : In comparative studies, brevinin-2 peptides have demonstrated superior efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, brevinin-2RA18 has been found to be more effective than traditional antibiotics in certain assays .

Anti-inflammatory Properties

In addition to its antimicrobial capabilities, brevinin-2-RA18 has shown promising anti-inflammatory effects. Research indicates that it can modulate inflammatory responses in various cell types:

  • Cytokine Modulation : Brevinin-2 peptides can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages exposed to lipopolysaccharides (LPS), suggesting potential therapeutic roles in inflammatory diseases .
  • Therapeutic Potential : Given its dual action as an antimicrobial and anti-inflammatory agent, brevinin-2-RA18 could be developed into a treatment for conditions characterized by both infection and inflammation.

Applications in Drug Development

The unique properties of brevinin-2-RA18 make it a candidate for various pharmaceutical applications:

Table 1: Potential Applications of Brevinin-2-RA18

Application AreaDescription
Antimicrobial TherapyUse against antibiotic-resistant infections in clinical settings.
Anti-inflammatory DrugsDevelopment of new treatments for inflammatory diseases such as arthritis and sepsis.
Cancer TherapyExploration as an adjunct therapy due to its cytotoxic effects on cancer cells .
Drug Delivery SystemsPotential incorporation into nanocarriers for targeted delivery of drugs .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of brevinin-2 peptides:

  • Study on Multidrug Resistance : A 2018 study highlighted the effectiveness of brevinin-2 peptides against multidrug-resistant S. aureus and their ability to enhance immune responses in model organisms like Caenorhabditis elegans .
  • Antimicrobial Peptide Screening : Research conducted on various brevinin derivatives demonstrated that modifications could enhance their activity while reducing cytotoxicity towards human cells, paving the way for safer therapeutic options .
  • Inflammation Models : In vitro studies using RAW 264.7 macrophages showed that brevinin-2 peptides could significantly reduce inflammatory markers when exposed to bacterial endotoxins .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Brevinin-2-RA18 (inferred properties) with brevinin-2-RN1 and -RN2, as well as thioviridamide-like precursors:

Feature Brevinin-2-RA18 (inferred) Brevinin-2-RN1/R-N2 Thioviridamide-like Precursors
Source Organism Rana spp. (hypothetical) Rana nigrovittata Diverse bacterial biosynthetic clusters
Precursor Length (aa) ~72 72 Variable (unannotated in evidence)
Mature Peptide Length ~25–34 34 Not specified
Key Domains Signal peptide, acidic spacer Signal peptide, acidic spacer Thioviridamide-specific modifications
Antimicrobial Activity Broad-spectrum (hypothetical) Strong vs. bacteria/fungi Uncharacterized in evidence
GenBank Accession N/A EU136465-9 Not provided
Key Findings:
  • Brevinin-2-RN1/RN2 : These peptides, derived from Rana nigrovittata, demonstrate potent antimicrobial activity (MICs in the µg/mL range) and share a conserved precursor structure with Brevinin-2-RA18. Their mature peptides contain a hypervariable region critical for target specificity .
  • Thioviridamide-like Precursors : These bacterial peptides are associated with distinct biosynthetic gene clusters (BGCs) and post-translational modifications (e.g., thioamidation). However, their antimicrobial efficacy and structural details remain uncharacterized in the provided evidence .

Mechanistic and Therapeutic Insights

  • Brevinin-2 Family: Membrane disruption via amphipathic α-helical structures is a hallmark mechanism.

Preparation Methods

Molecular Cloning of the Brevinin-2-RA18 Precursor Gene

The initial step in preparing the Brevinin-2-RA18 peptide precursor involves isolating the gene encoding the peptide precursor from frog skin tissue.

  • Tissue Collection and RNA Extraction : Frogs are humanely euthanized, and their skin tissues are harvested. Total RNA is extracted from the skin using reagents such as Trizol, following manufacturer protocols to ensure RNA integrity.

  • cDNA Synthesis : Using the extracted RNA, complementary DNA (cDNA) is synthesized employing reverse transcription kits. This cDNA serves as the template for further amplification of the peptide precursor gene.

  • PCR Amplification : Specific primers designed based on conserved regions of known Brevinin-2 sequences are used to amplify the Brevinin-2-RA18 precursor gene via polymerase chain reaction (PCR). The PCR conditions typically include initial denaturation, cycling through denaturation, annealing, and extension phases, and a final extension step.

  • Cloning and Sequencing : The amplified PCR product is purified and cloned into a suitable vector (e.g., pMD18-T). Subsequent sequencing confirms the identity and integrity of the Brevinin-2-RA18 precursor gene.

Chemical Synthesis of this compound

Following gene identification, the peptide precursor is chemically synthesized for experimental and therapeutic studies.

  • Solid-Phase Peptide Synthesis (SPPS) : The peptide precursor is synthesized using SPPS techniques, which allow sequential addition of amino acids on a resin support. This method ensures precise control over peptide length and sequence.

  • Peptide Purification : The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using an inert silica gel column. A gradient of acetonitrile and water containing trifluoroacetic acid is employed to elute the peptide, typically collecting fractions with purity above 95%.

  • Mass Spectrometry Confirmation : The purified peptide is analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm molecular weight and sequence accuracy.

Structural Characterization and Secondary Structure Analysis

Understanding the peptide's secondary structure is critical for assessing its biological activity and stability.

  • Circular Dichroism (CD) Spectroscopy : CD is used to determine the secondary structure of the this compound in various environments, such as aqueous solutions and membrane-mimicking conditions (e.g., sodium dodecyl sulfate micelles). The peptide concentration is typically around 100 μM, and spectra are recorded in the 190–260 nm range.

  • Effect of Environmental Factors : The peptide's secondary structure is studied under different temperatures and ionic strengths to evaluate its stability and conformational changes, which influence its antimicrobial efficacy.

Functional Modifications and Conjugation

To enhance the therapeutic potential and reduce cytotoxicity, modifications to the this compound are explored.

  • Fatty Acid Conjugation : Conjugation with fatty acids such as lauric acid has been shown to increase antimicrobial activity and membrane permeability but may also increase hemolytic activity. For example, the lauric acid conjugate of Brevinin-2R demonstrated enhanced activity against Leishmania major promastigotes and bacterial strains, albeit with increased toxicity to red blood cells.

  • Amino Acid Substitutions : Strategic substitutions, such as replacing leucine with lysine at specific positions, have been reported to reduce hemolytic activity while retaining or enhancing antimicrobial properties. These modifications aim to improve selectivity and safety profiles.

Membrane Interaction and Mechanism Studies

The preparation process also includes assays to understand the peptide's interaction with microbial membranes, which is central to its antimicrobial mechanism.

  • Membrane Permeability Assays : Using fluorescent probes like Sytox Green, researchers assess how Brevinin-2-RA18 and its analogs disrupt microbial membranes by measuring fluorescence intensity changes indicative of membrane damage.

  • Scanning Electron Microscopy (SEM) : SEM analysis reveals morphological changes in microbial cells treated with the peptide, such as vesicle formation and altered cell size and shape, confirming membrane disruption as a mode of action.

Summary Table of Preparation Methods

Preparation Step Methodology Details Purpose/Outcome Reference
RNA Extraction Trizol reagent from frog skin tissue Obtain total RNA for cDNA synthesis
cDNA Synthesis Reverse transcription using commercial kits Template for PCR amplification
PCR Amplification Specific primers targeting Brevinin-2 family genes; thermal cycling conditions Amplify peptide precursor gene
Cloning and Sequencing Cloning into pMD18-T vector; sequencing via DNA analyzer Confirm gene sequence
Peptide Synthesis Solid-phase peptide synthesis (SPPS) Produce peptide precursor
Peptide Purification RP-HPLC with acetonitrile/water/trifluoroacetic acid gradient Achieve >95% purity
Mass Spectrometry MALDI-TOF analysis Confirm peptide molecular weight
Secondary Structure Analysis Circular dichroism spectroscopy under varying conditions Determine peptide conformation and stability
Functional Modification Fatty acid conjugation (e.g., lauric acid); amino acid substitutions Enhance antimicrobial activity; reduce toxicity
Membrane Permeability Assay Sytox Green fluorescence assay Assess membrane disruption capability
Morphological Studies Scanning electron microscopy Visualize peptide-induced cellular damage

Q & A

Basic Research Questions

Q. What experimental methods are recommended for the initial structural characterization of Brevinin-2-RA18 peptide precursor?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine molecular weight and confirm primary structure. For purity assessment, employ reverse-phase HPLC with UV detection at 214 nm. Elemental analysis (C, H, N, S) should be conducted to validate empirical formulas, with deviations ≤0.4% from theoretical values . X-ray crystallography is advised for tertiary structure elucidation, with cif files deposited in the Cambridge Crystallographic Data Centre (CCDC) .

Q. How should researchers design assays to assess the antimicrobial activity of Brevinin-2-RA18 against Gram-negative bacteria?

  • Methodological Answer : Follow standardized broth microdilution assays (CLSI guidelines) using Mueller-Hinton broth. Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only). Test peptide concentrations in a logarithmic dilution series (1–256 µg/mL). Report minimum inhibitory concentrations (MICs) with triplicate replicates and statistical analysis (e.g., mean ± SD). Address solvent interference by testing ≤1% DMSO in vehicle controls .

Q. What are the critical parameters for ensuring peptide stability during Brevinin-2-RA18 synthesis and storage?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling efficiency via Kaiser tests. Cleave peptides with TFA:thioanisole:EDT:H2O (90:5:3:2) to minimize side reactions. Lyophilize and store at −80°C under argon. Monitor stability via accelerated degradation studies (e.g., 4 weeks at 40°C/75% RH) with HPLC purity checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of Brevinin-2-RA18 across studies?

  • Methodological Answer : Conduct meta-analysis of variables:

  • Experimental variables : Check peptide purity (≥95% by HPLC), solvent systems, and bacterial strains (e.g., ATCC vs. clinical isolates).
  • Assay conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs).
  • Statistical rigor : Apply mixed-effects models to account for inter-lab variability. Use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize the in vivo bioavailability of Brevinin-2-RA18 while minimizing toxicity?

  • Methodological Answer :

  • Formulation : Test lipid nanoparticle encapsulation or PEGylation to enhance serum stability.
  • Dosing : Perform pharmacokinetic studies (IV, IP, SC routes) in rodent models with LC-MS/MS quantification.
  • Toxicity screening : Use hemolysis assays (≤10% hemolysis at 2× MIC) and MTT assays on mammalian cell lines (IC50 > 100 µg/mL). Reference NIH preclinical reporting guidelines for rigor .

Q. How can computational modeling guide the design of Brevinin-2-RA18 analogs with improved selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate peptide-membrane interactions (e.g., GROMACS) to identify residues critical for lipid binding.
  • Quantitative structure-activity relationship (QSAR) : Train models on existing AMP databases using descriptors like hydrophobicity (HPLC retention time) and charge density.
  • In silico mutagenesis : Predict analogs with reduced cytotoxicity using tools like ToxinPred .

Methodological Frameworks for Rigorous Inquiry

  • For hypothesis refinement : Apply SPIDER (Sample, Phenomenon, Design, Evaluation, Research type) to narrow the scope of mechanistic studies .
  • For data interpretation : Use COSMIN (COnsensus-based Standards for selection of health Measurement INstruments) to evaluate assay reliability and validity .

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